molecular formula C9H9F B1354966 1-(1-Fluoroethenyl)-4-methylbenzene CAS No. 66472-50-2

1-(1-Fluoroethenyl)-4-methylbenzene

Cat. No.: B1354966
CAS No.: 66472-50-2
M. Wt: 136.17 g/mol
InChI Key: SEMWUIDVJMLIEX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Fluoroethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the hydrodefluorination of fluorinated precursors using transition-metal catalysts. This method leverages the activation of the carbon-fluorine bond to introduce the fluoroethenyl group onto the benzene ring . Another method involves the reaction of 4-methylstyrene with fluorinating agents under controlled conditions to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and selectivity, often employing specialized catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Fluoroethenyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1-Fluoroethenyl)-4-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Fluoroethenyl)-4-methylbenzene involves its interaction with various molecular targets. The fluoroethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The presence of the fluorine atom enhances the compound’s stability and alters its electronic properties, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(1-Fluoroethenyl)-4-methylbenzene is unique due to the combined presence of the fluoroethenyl and methyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

IUPAC Name

1-(1-fluoroethenyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWUIDVJMLIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567962
Record name 1-(1-Fluoroethenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66472-50-2
Record name 1-(1-Fluoroethenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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